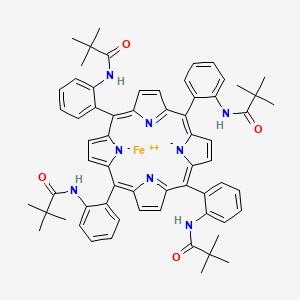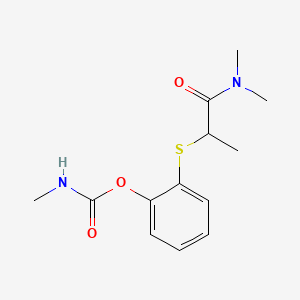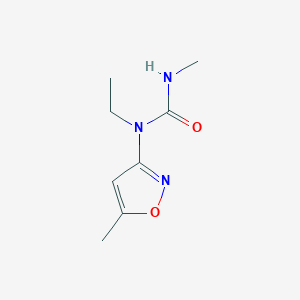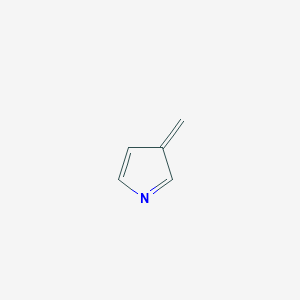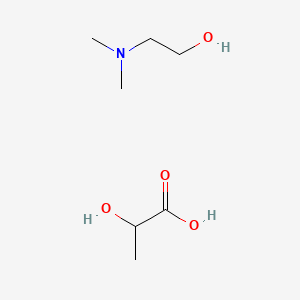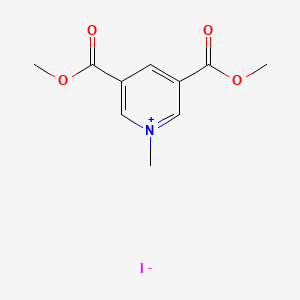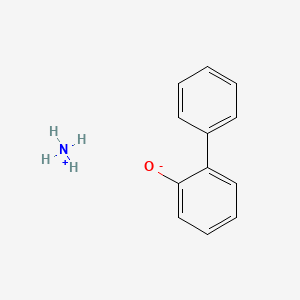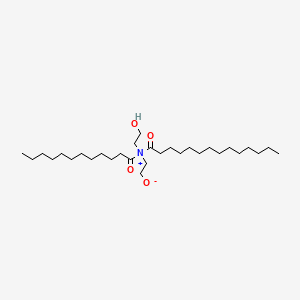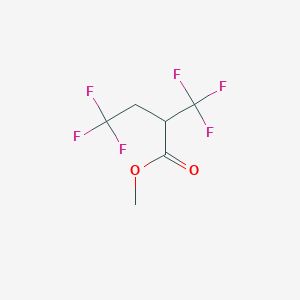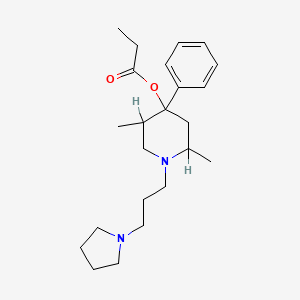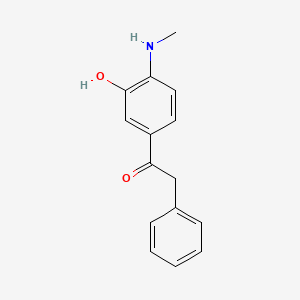
Ethanone, 1-(3-hydroxy-4-(methylamino)phenyl)-2-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-(3-hydroxy-4-(methylamino)phenyl)-2-phenyl- is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a hydroxy group, a methylamino group, and a phenyl group attached to an ethanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(3-hydroxy-4-(methylamino)phenyl)-2-phenyl- typically involves multi-step organic reactions. One common method includes the initial formation of the core ethanone structure, followed by the introduction of the hydroxy and methylamino groups through specific substitution reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques is crucial to achieve the desired product quality.
化学反応の分析
Types of Reactions
Ethanone, 1-(3-hydroxy-4-(methylamino)phenyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethanone group can be reduced to secondary alcohols.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the ethanone group results in secondary alcohols.
科学的研究の応用
Ethanone, 1-(3-hydroxy-4-(methylamino)phenyl)-2-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic properties and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
作用機序
The mechanism by which Ethanone, 1-(3-hydroxy-4-(methylamino)phenyl)-2-phenyl- exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxy and methylamino groups play crucial roles in its reactivity and binding affinity to target molecules. These interactions can modulate various biochemical pathways, leading to the observed effects.
類似化合物との比較
Similar Compounds
Ethanone, 1-(3-hydroxyphenyl)-: Similar structure but lacks the methylamino group.
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Contains a methoxy group instead of a methylamino group.
Uniqueness
Ethanone, 1-(3-hydroxy-4-(methylamino)phenyl)-2-phenyl- is unique due to the presence of both hydroxy and methylamino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
54943-18-9 |
|---|---|
分子式 |
C15H15NO2 |
分子量 |
241.28 g/mol |
IUPAC名 |
1-[3-hydroxy-4-(methylamino)phenyl]-2-phenylethanone |
InChI |
InChI=1S/C15H15NO2/c1-16-13-8-7-12(10-15(13)18)14(17)9-11-5-3-2-4-6-11/h2-8,10,16,18H,9H2,1H3 |
InChIキー |
MJBVMYYUTKRHQL-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C=C(C=C1)C(=O)CC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


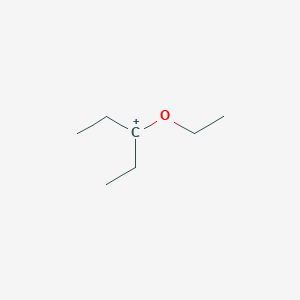
![5,5-Diethynyl-5H-dibenzo[b,d]silole](/img/structure/B14637419.png)

